

A Comparative Guide to PYR and LAP Tests for Enterococcus Identification

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Compound of Interest

L-Pyroglutamic Acid betaNaphthylamide

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For researchers and professionals in drug development, the accurate and rapid identification of bacterial species is paramount. Enterococcus, a genus of gram-positive cocci, is of significant clinical interest due to its role as both a commensal organism and an opportunistic pathogen, often exhibiting intrinsic and acquired antibiotic resistance. This guide provides a detailed comparison of two common biochemical tests used for the presumptive identification of Enterococcus: the L-pyrrolidonyl-β-naphthylamide (PYR) test and the Leucine aminopeptidase (LAP) test.

Principle of the Tests

Both the PYR and LAP tests are rapid, colorimetric assays that detect the presence of specific bacterial enzymes. Their simplicity and speed make them valuable tools in the clinical microbiology laboratory.

PYR Test: This test identifies bacteria that produce the enzyme L-pyrrolidonyl arylamidase (also known as pyrrolidonyl aminopeptidase).[1][2] This enzyme hydrolyzes the substrate L-pyrrolidonyl- β -naphthylamide (PYR) to produce β -naphthylamine.[1][2] The addition of a developing reagent, N,N-dimethylaminocinnamaldehyde, results in the formation of a red Schiff base, indicating a positive reaction.[1] Enterococcus species are among the bacteria that are PYR-positive.[1][2]

LAP Test: The LAP test is used to detect the activity of the enzyme leucine aminopeptidase.[3] This enzyme hydrolyzes the substrate leucine- β -naphthylamide, releasing free β -



naphthylamide.[3] Similar to the PYR test, the addition of N,N-dimethylaminocinnamaldehyde reagent results in a pink to cherry-red color, indicating a positive test.[3] The LAP test is useful in the presumptive identification of catalase-negative, gram-positive cocci, including Enterococcus, which are typically LAP-positive.[3]

Performance Characteristics

While both tests are effective for the presumptive identification of Enterococcus, their performance characteristics, particularly sensitivity and specificity, are crucial for accurate laboratory diagnosis. Studies have shown that the PYR test has high sensitivity and specificity for identifying enterococci.[4] For the most accurate presumptive identification, it is often recommended to use both PYR and LAP tests in conjunction with other biochemical markers, such as the ability to grow in 6.5% NaCl.[5]

Test	Principle	Sensitivity for Enterococcus	Specificity for Enterococcus	Turnaround Time
PYR Test	Detects L- pyrrolidonyl arylamidase activity	>96%[4]	>96%[4]	< 5 minutes[4]
LAP Test	Detects Leucine aminopeptidase activity	High (often used with PYR for confirmation)[5]	Varies; used to differentiate from Aerococcus and Leuconostoc[3]	~5-10 minutes[3]

Experimental Protocols

The following are detailed methodologies for the disk-based PYR and LAP tests.

PYR Test (Disk Method)

Materials:

- PYR-impregnated disks
- Sterile distilled water or deionized water



- PYR reagent (N,N-dimethylaminocinnamaldehyde)
- Sterile inoculating loop or wooden applicator stick
- · Petri dish or microscope slide
- Forceps
- Positive control (Enterococcus faecalis)
- Negative control (Streptococcus agalactiae)

Procedure:

- Using sterile forceps, place a PYR disk onto a clean, dry petri dish or microscope slide.[5]
- Slightly moisten the disk with a drop of sterile distilled or deionized water. Do not oversaturate the disk.[5]
- With a sterile inoculating loop or applicator stick, pick up 2-3 well-isolated colonies of the test organism from an 18- to 24-hour culture on a non-selective medium like blood agar.
- Smear the inoculum onto the surface of the PYR disk.[5]
- Incubate the disk at room temperature for 2 minutes.[5]
- After incubation, add one drop of the PYR reagent to the disk.[5]
- Observe for a color change within 1 minute of adding the reagent.

Interpretation of Results:

- Positive: Development of a bright pink or cherry-red color.[1]
- Negative: No color change or the development of a yellow or orange color.

LAP Test (Disk Method)

Materials:



- LAP-impregnated disks
- Sterile distilled water or deionized water
- LAP reagent (N,N-dimethylaminocinnamaldehyde)
- Sterile inoculating loop or wooden applicator stick
- Petri dish or microscope slide
- Forceps
- Positive control (Enterococcus faecalis)
- Negative control (Aerococcus viridans)

Procedure:

- Using sterile forceps, place a LAP disk onto a clean, dry petri dish or microscope slide.[3]
- Lightly moisten the disk with a drop of sterile distilled or deionized water.
- Using a sterile inoculating loop or applicator stick, collect a heavy inoculum of the test organism from an 18- to 24-hour pure culture.
- Rub the inoculum onto the surface of the LAP disk.[3]
- Incubate the disk at room temperature for 5 minutes.[3]
- Following incubation, add one to two drops of the LAP reagent to the disk.[3]
- Observe for a color change within 2 minutes.[3]

Interpretation of Results:

- Positive: Development of a bright pink, cherry-red, or reddish-purple color. A weak pink reaction is also considered positive.[3]
- Negative: No color change or the development of a yellow color.

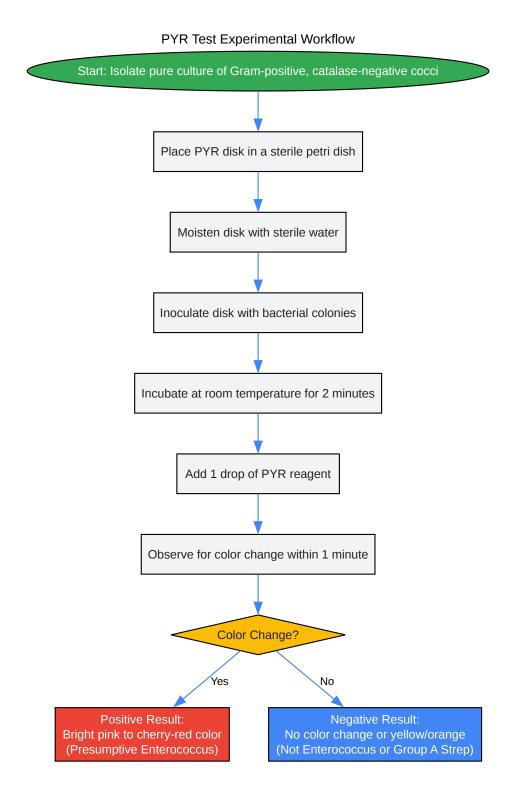


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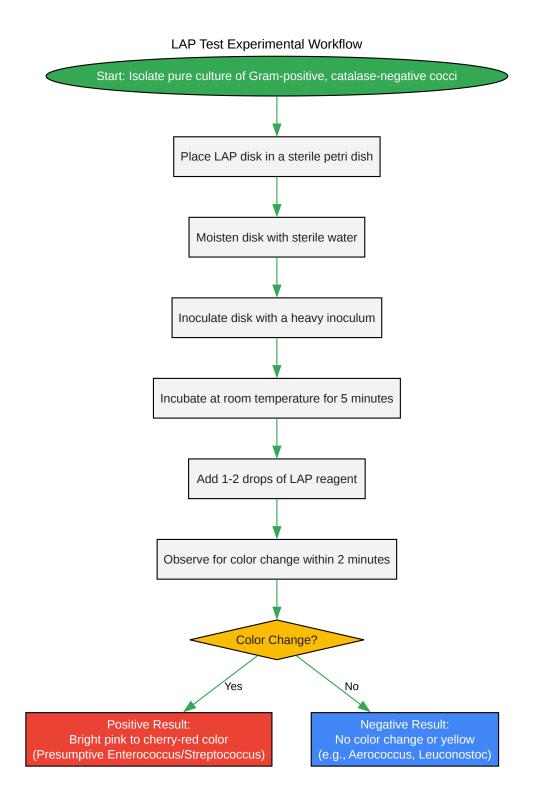
Visualized Workflows

The following diagrams illustrate the experimental workflows for the PYR and LAP tests.









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